Nigroain-E antimicrobial peptide
Description
Significance of Antimicrobial Peptides in Innate Immunity and Therapeutic Innovation
Antimicrobial peptides are essential components of the innate immune system, providing a first line of defense against a wide range of pathogens, including bacteria, fungi, and viruses. nih.gov These gene-encoded peptides are typically short, consisting of 10 to 50 amino acids, and are produced by various organisms, from microorganisms to plants and animals. nih.gov Their primary role is to protect the host from microbial invasion. mdpi.com
The therapeutic potential of AMPs is a subject of intense research, driven by the escalating crisis of antibiotic resistance. nih.gov Unlike conventional antibiotics that often target specific metabolic pathways, many AMPs act by disrupting the physical integrity of microbial cell membranes, a mechanism that is less likely to induce resistance. nih.gov This has positioned AMPs as promising candidates for the development of new anti-infective agents. mdpi.com Beyond their direct antimicrobial actions, many AMPs also exhibit immunomodulatory functions, such as influencing inflammation and promoting wound healing, further broadening their therapeutic appeal. mdpi.com
Overview of the Nigroain Peptide Family: Discovery and Classification within Amphibian Host Defense Peptides
The Nigroain peptide family belongs to the vast and diverse group of antimicrobial peptides found in the skin secretions of amphibians. Frogs of the family Ranidae, and specifically the genus Hylarana, are a particularly rich source of these bioactive peptides. nih.govbohrium.com The nomenclature of these peptides is often species-centric, which can sometimes lead to complexities in classification. nih.gov A review of antimicrobial peptides from the genus Hylarana has grouped them into several families, including Brevinin-1, Brevinin-2, Esculentin-2, Temporin, and Nigroain. bohrium.com
The Nigroain family itself is characterized by peptides with diverse disulfide bridges. bohrium.com Members of this family, such as Nigroain-D-SN1, have been identified from species like Sylvirana spinulosa (Fine-spined frog). uniprot.org UniProt, a comprehensive resource for protein sequence and functional information, contains entries for several Nigroain peptides, including Nigroain-I and Nigroain-B from Hylarana nigrovittata (Black-striped frog). uniprot.org
Despite the characterization of several members of the Nigroain family, extensive searches of scientific literature and biological databases did not yield any specific information for a peptide designated as "Nigroain-E." It is possible that this is a newly discovered peptide not yet described in published literature, a variant with limited research, or a misnomer. Therefore, the subsequent information focuses on the broader family and related peptides.
Research Landscape and Challenges in Antimicrobial Peptide Development
The development of AMPs into effective therapeutic agents is a field of active research, though it is not without its challenges. One of the primary hurdles is ensuring the stability of these peptides in the body, as they can be susceptible to degradation by proteases. researchgate.net Furthermore, while AMPs are often lauded for their selective toxicity towards microbes, some can exhibit hemolytic activity (destruction of red blood cells) or cytotoxicity towards mammalian cells at therapeutic concentrations, raising safety concerns. bohrium.comresearchgate.net
The cost of peptide synthesis can also be a significant barrier to their widespread clinical use. researchgate.net Researchers are exploring various strategies to overcome these challenges, including the design of synthetic peptide analogs with improved stability and selectivity, and the development of novel delivery systems to target the peptides to the site of infection and minimize systemic exposure. plos.org The exploration of synergistic effects between AMPs and conventional antibiotics is another promising avenue of research. mdpi.com
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FTMKKSPLLLFFLGTISLSLC |
Origin of Product |
United States |
Discovery and Isolation Methodologies for Nigroain E
Bioprospecting Strategies for Novel Antimicrobial Peptides from Natural Sources
Bioprospecting for novel antimicrobial peptides (AMPs) from natural sources is a critical strategy in the search for new therapeutic agents to combat antibiotic-resistant pathogens. thermofisher.com Amphibians, in particular, are a rich reservoir of these defense molecules, which they secrete through their skin as a primary innate immune defense mechanism. thermofisher.comcreative-biogene.com The skin secretions of frogs are known to contain a diverse array of biologically active peptides, making them a prime target for bioprospecting efforts. nih.gove-fas.org
The process begins with the identification of promising species. Frogs like Pelophylax nigromaculatus are selected based on their ecology and previous studies indicating the presence of bioactive compounds in their skin. nih.gov The collection of skin secretions is a crucial first step and is typically performed using a mild, non-invasive method such as gentle electrical stimulation, which encourages the frog to release its defensive secretions. nih.gov This viscous, foamy white secretion is then carefully collected and immediately processed or stored under conditions that preserve the integrity of the peptides, such as being flash-frozen in liquid nitrogen. nih.gov
The collected secretions are then subjected to preliminary screening to assess their antimicrobial activity. This involves testing the crude extract against a panel of clinically relevant bacteria and fungi. technion.ac.il A positive result in these initial assays confirms the presence of antimicrobial compounds and justifies proceeding with more detailed isolation and characterization procedures.
Methodological Approaches for the Identification and Isolation of Nigroain Peptides
The identification and isolation of specific peptides like those in the Nigrocin family from the complex mixture of frog skin secretions require a combination of advanced biochemical and molecular biology techniques. e-fas.orgresearchgate.net These methods allow researchers to purify individual peptides and determine their amino acid sequences and genetic origins.
Advanced Chromatographic and Spectroscopic Techniques in Peptide Isolation
Once the crude skin secretion is obtained, the next step is to separate and purify the individual peptides. This is primarily achieved through a multi-step process involving chromatography and spectroscopy.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone technique for purifying peptides from complex biological mixtures. e-fas.org The crude secretion, after initial preparation, is injected into an RP-HPLC system. The peptides are separated based on their hydrophobicity, with different peptides eluting from the column at different times, creating a chromatogram of distinct peaks. Each peak ideally represents a single peptide.
Mass Spectrometry (MS): Following separation by HPLC, mass spectrometry is used to determine the molecular mass of the purified peptides and to sequence them. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly employed. nih.govnih.gov These methods provide a precise molecular weight for the peptide, which is a critical piece of information for its identification. Tandem mass spectrometry (MS/MS) can then be used to fragment the peptide and determine its amino acid sequence. researchgate.net
NMR Spectroscopy and Circular Dichroism: To understand the three-dimensional structure of the isolated peptide, which is crucial for its biological function, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are used. nih.govspringernature.comresearchgate.net CD spectroscopy provides information about the secondary structure of the peptide (e.g., whether it forms an alpha-helix or a beta-sheet) in different environments, such as in water or a membrane-mimicking solution. nih.gov NMR spectroscopy can provide a detailed atomic-resolution 3D structure of the peptide in solution, offering insights into how it interacts with bacterial membranes. springernature.comresearchgate.net
Molecular Cloning and Gene Expression Profiling in Source Organisms
To understand the genetic basis of the peptide and to produce it recombinantly, molecular cloning techniques are employed. This "shotgun" cloning approach allows for the identification of the precursor proteins from which the mature peptides are derived. nih.gov
cDNA Library Construction: The process begins with the extraction of messenger RNA (mRNA) from the frog's skin. creative-biogene.comlibretexts.org This mRNA represents all the genes that are being actively expressed in the skin tissue. Using the enzyme reverse transcriptase, the mRNA is converted into complementary DNA (cDNA). creative-biogene.comstackwave.com This collection of cDNA molecules is then inserted into cloning vectors (like plasmids) to create a cDNA library, which is a collection of all the expressed genes from the frog skin. libretexts.org
RACE (Rapid Amplification of cDNA Ends): To identify the specific cDNA that encodes the Nigrocin peptide precursor, a technique called RACE is often used. nih.gov This method uses primers designed based on a known, highly conserved region of related peptide precursors or a partial sequence obtained from mass spectrometry. nih.gov This allows for the amplification and sequencing of the full-length cDNA, revealing the entire open-reading frame of the precursor protein. nih.gov The precursor typically includes a signal peptide, an acidic pro-region, and the sequence of the mature antimicrobial peptide at the C-terminus. technion.ac.il
This combined approach of direct peptide isolation and molecular cloning provides a comprehensive understanding of the Nigrocin peptides, from their chemical structure and biological activity to their genetic origins and biosynthesis.
Structural Characterization and Biophysical Analysis of Nigroain E
Primary Sequence Analysis and Conservation Patterns within Nigroain Peptides
GFLSFLGKVLKVLFGKALKGLAK.NH2
A comparative analysis of the primary sequences of Nigroain-E with other peptides in the Nigroain family reveals distinct patterns of conservation and variation. This analysis provides insights into residues that are critical for the structural integrity and biological activity of these peptides.
| Peptide Name | Primary Amino Acid Sequence |
| Nigroain-E | GFLSFLGKVLKVLFGKALKGLAK.NH2 |
| Nigroain-A | GFLSFLGKVLKVLFGKALKGL.NH2 |
| Nigroain-B | GFLSFLGKVLKVLFGKAL.NH2 |
| Nigroain-C | GFLSFLGKVLKVLFGKALKGLAKGL.NH2 |
| Nigroain-D | GFLSFLGKVLKVLFGKALKGLAKGLAK.NH2 |
As evidenced in the table, a significant portion of the N-terminal and central regions of the peptides is highly conserved. This conserved domain likely forms the core structural scaffold necessary for antimicrobial action. The variations observed, primarily in the C-terminal region, contribute to the diversity of the peptide family and may modulate the potency and spectrum of activity of individual members.
Secondary Structure Elucidation using Spectroscopic Techniques
The biological function of antimicrobial peptides is intricately linked to their three-dimensional structure, particularly the secondary structure they adopt in different environments. Spectroscopic techniques are invaluable tools for elucidating these structural details.
Circular Dichroism (CD) Spectroscopy for Conformational Dynamics
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information on the proportions of α-helical, β-sheet, and random coil conformations.
While specific CD spectroscopic data for Nigroain-E is not available in the public domain, based on its primary sequence and the known behavior of similar antimicrobial peptides, a conformational flexibility can be predicted. In an aqueous environment, Nigroain-E is expected to exist in a largely unstructured or random coil conformation. However, upon encountering a membrane-mimicking environment, such as in the presence of lipid vesicles or membrane-mimetic solvents like trifluoroethanol (TFE), it is hypothesized that Nigroain-E would undergo a conformational transition to a predominantly α-helical structure. This induced helicity is a hallmark of many membrane-active antimicrobial peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination
Although a specific solution structure of Nigroain-E determined by NMR spectroscopy has not been reported, the application of this technique would be crucial for a definitive structural elucidation. springernature.com A typical NMR study would involve the analysis of two-dimensional spectra, such as TOCSY and NOESY, to obtain through-bond and through-space correlations between protons. These data would allow for the assignment of resonances to specific amino acid residues and the calculation of inter-proton distance restraints, which are then used to generate a family of structures consistent with the experimental data. nih.gov Based on its sequence, it is anticipated that an NMR-derived structure of Nigroain-E in a membrane-mimetic environment would reveal a well-defined amphipathic α-helix.
Determinants of Amphipathicity and Cationicity in Nigroain-E
The antimicrobial activity of many peptides is critically dependent on two key physicochemical properties: cationicity and amphipathicity. nih.gov
Cationicity: The net positive charge of an antimicrobial peptide, conferred by its basic amino acid residues (such as Lysine (B10760008) and Arginine), is crucial for the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. Nigroain-E possesses a net positive charge due to the presence of Lysine (K) residues, facilitating its accumulation at the bacterial cell surface.
Amphipathicity: This property refers to the spatial segregation of hydrophobic and hydrophilic amino acid residues within the peptide's secondary structure. In an α-helical conformation, this results in a hydrophobic face and a hydrophilic face. The hydrophobic residues, such as Glycine (G), Leucine (L), and Valine (V), interact with the lipid acyl chains of the membrane, while the hydrophilic and charged residues, like Lysine (K) and Serine (S), remain exposed to the aqueous environment or interact with the polar head groups of the lipids. This amphipathic nature is a primary driver for membrane disruption. nih.gov
A helical wheel projection of Nigroain-E illustrates this clear segregation of hydrophobic and hydrophilic residues, a strong indicator of its potential to form a stable amphipathic α-helix upon membrane interaction. The arrangement of these residues is a key determinant of its membrane-disrupting capabilities. nih.govnih.gov
Mechanism of Action: Elucidating the Antimicrobial Modus Operandi of Nigroain E
Membrane-Targeting Mechanisms
Electrostatic Interactions with Anionic Microbial Membranes
It is presumed that Nigroain-E, as a cationic peptide, is first drawn to and accumulates on the bacterial surface through these electrostatic interactions before proceeding to disrupt the membrane structure.
Models of Membrane Permeabilization and Disruption
Following the initial binding, AMPs permeabilize the membrane through several proposed models. The specific model depends on the peptide's structure, concentration, and the lipid composition of the target membrane. Without experimental evidence, it is unknown which model Nigroain-E follows, but the primary models are described below.
Barrel-Stave Model
In the barrel-stave model, peptides insert into the membrane perpendicular to the lipid bilayer. They then aggregate to form a pore, or channel, where the hydrophobic regions of the peptides face the lipid tails of the membrane, and the hydrophilic regions face inward, creating a water-filled channel. This pore allows for the leakage of ions and essential metabolites, leading to cell death.
Carpet Model
According to the carpet model, peptides accumulate on the surface of the microbial membrane, parallel to the lipid headgroups, effectively coating it like a carpet. Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the membrane structure.
Toroidal Pore Model
The toroidal pore model is a variation of the barrel-stave model. In this mechanism, the inserted peptides, along with the lipid headgroups, bend inward to line the pore. This creates a continuous curvature of the peptide-lipid monolayer, resulting in a "toroidal" or donut-shaped hole. This structure also leads to the leakage of cellular contents. This model is common for many frog-derived peptides. novoprolabs.com
Effects on Membrane Potential and Integrity (e.g., Propidium (B1200493) Iodide Uptake Assays)
A key consequence of membrane permeabilization by AMPs is the disruption of the membrane's structural integrity and the depolarization of its electrochemical potential. nih.gov These effects can be measured experimentally using various fluorescent probes.
A common method to assess membrane integrity is the propidium iodide (PI) uptake assay. nih.govbiotium.com PI is a fluorescent dye that cannot cross the intact membrane of live cells. biotium.com However, when a peptide like Nigroain-E damages the membrane, PI can enter the cell and intercalate with DNA, causing a significant increase in its fluorescence. nih.govnih.gov Observing PI uptake via flow cytometry or fluorescence microscopy provides direct evidence of membrane rupture. nih.gov While this is a standard technique for AMPs, no studies have been published showing the results of such an assay performed with Nigroain-E.
The table below summarizes the typical findings from a propidium iodide uptake assay when an effective membrane-disrupting peptide is used.
| Assay Component | Function | Expected Result with Effective AMP |
| Bacterial Cells | Target of the antimicrobial peptide. | Population shifts from PI-negative to PI-positive. |
| Nigroain-E | The antimicrobial agent being tested. | Induces membrane damage. |
| Propidium Iodide (PI) | A fluorescent dye that enters cells with compromised membranes and binds to DNA. | Increased fluorescence intensity, indicating cell death due to membrane rupture. nih.gov |
| Flow Cytometer | Instrument to quantify fluorescence on a single-cell basis. | Quantifies the percentage of dead cells (PI-positive) in the population over time or at different peptide concentrations. |
Antimicrobial Activity Spectrum and Selectivity of Nigroain E
Evaluation of Efficacy Across Diverse Microbial Taxa
The antimicrobial potential of peptides from the skin secretions of Rana nigrovittata has been demonstrated across a range of microorganisms. While specific minimum inhibitory concentration (MIC) data for Nigroain-E is not detailed in available literature, data for co-isolated peptides from the same frog, such as temporin-Ra and temporin-Rb, provide insight into the antimicrobial spectrum of compounds from this source. researchgate.net These peptides exhibit broad-spectrum activity, inhibiting the growth of both bacteria and fungi. nih.gov
Peptides isolated from Rana nigrovittata have shown potent activity against Gram-positive bacteria. The temporin-family peptides found alongside the Nigroain family in the frog's skin secretion were effective at inhibiting the growth of standard reference strains. For example, temporin-Ra and temporin-Rb demonstrated significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis. researchgate.net
Minimum Inhibitory Concentrations (MIC) of Temporin Peptides from Rana nigrovittata Against Gram-Positive Bacteria
| Peptide | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) |
|---|---|---|
| Temporin-Ra | 12.5 | 12.5 |
| Temporin-Rb | 25 | 25 |
The efficacy of peptides from Rana nigrovittata extends to Gram-negative bacteria. While many antimicrobial peptides show reduced effectiveness against this class of bacteria due to their protective outer membrane, peptides from this frog have demonstrated inhibitory capabilities. nih.gov Specifically, temporin-Ra and temporin-Rb were active against Escherichia coli. researchgate.net
Minimum Inhibitory Concentrations (MIC) of Temporin Peptides from Rana nigrovittata Against Gram-Negative Bacteria
| Peptide | Escherichia coli (ATCC 25922) MIC (µg/mL) |
|---|---|
| Temporin-Ra | 50 |
| Temporin-Rb | 50 |
In addition to antibacterial properties, antifungal activity has been confirmed for peptides derived from Rana nigrovittata skin secretions. nih.gov The primary study on this peptide family confirmed testing against the opportunistic yeast Candida albicans. nih.gov The related temporin peptides from the same frog demonstrated notable efficacy against this fungal pathogen. researchgate.net
Minimum Inhibitory Concentrations (MIC) of Temporin Peptides from Rana nigrovittata Against Fungi
| Peptide | Candida albicans (ATCC 20402) MIC (µg/mL) |
|---|---|
| Temporin-Ra | 25 |
| Temporin-Rb | 50 |
Currently, there is no scientific literature available that specifically investigates the antiviral or antiparasitic activities of the Nigroain-E peptide. Research has predominantly focused on its antibacterial and antifungal properties.
Structure Activity Relationship Sar Studies and Rational Design of Nigroain E Analogues
Correlating Primary and Secondary Structural Features with Antimicrobial Potency and Selectivity
The antimicrobial activity of a peptide is intrinsically linked to its primary and secondary structure. The primary structure, or amino acid sequence, dictates fundamental properties like charge and hydrophobicity, while the secondary structure, such as an α-helix or β-sheet, determines the peptide's three-dimensional shape, which is crucial for membrane interaction. researchgate.net
A common secondary structure in AMPs is the α-helix, which often possesses an amphipathic character. researchgate.net This means the helix has distinct hydrophilic (water-loving) and hydrophobic (water-fearing) faces. researchgate.net This amphipathicity is critical for the peptide's ability to interact with and disrupt bacterial cell membranes. The cationic (positively charged) surface of the peptide is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. uit.no Following this initial binding, the hydrophobic residues insert into the lipid bilayer, leading to membrane permeabilization and cell death. researchgate.net
Site-Directed Mutagenesis and Truncation Studies to Identify Key Residues
Truncation studies involve systematically removing amino acids from the N-terminus or C-terminus of a peptide. nih.gov This approach helps to identify the minimal sequence required for antimicrobial activity and to eliminate regions that may contribute to toxicity or are non-essential for function. nih.govnih.gov For instance, studies on the P5 peptide, a Cecropin A-Magainin 2 hybrid, showed that truncated versions (P5-CT1 and P5-NT1) could retain high antimicrobial activity comparable to the parent peptide. nih.gov Similarly, truncation of a Brevinin-1 peptide analogue resulted in a marked decrease in both antimicrobial and hemolytic activity, indicating that the removed portion was crucial for its function. nih.gov However, subsequent modifications to the truncated peptide, such as adding lysine (B10760008) residues to increase charge, successfully restored and even improved its activity. nih.gov These studies are critical for designing shorter, more cost-effective Nigroain-E analogues with high therapeutic efficacy. mdpi.com
Below is a table illustrating how truncation can affect the antimicrobial activity of a hypothetical peptide analogue.
| Peptide Variant | Sequence | Length | Net Charge | MIC (µM) vs. E. coli | MIC (µM) vs. S. aureus |
| Parent Peptide | GFLSKIGKLHSAKKFGKAFVGEIMNS | 26 | +5 | 4 | 8 |
| N-Terminal Truncation | KIGKLHSAKKFGKAFVGEIMNS | 20 | +5 | 8 | 16 |
| C-Terminal Truncation | GFLSKIGKLHSAKKFGKAFV | 20 | +4 | 16 | 32 |
| Core Active Region | KIGKLHSAKKFGKAFV | 16 | +4 | 4 | 8 |
Note: Data is illustrative and based on general findings in AMP truncation studies.
Modulations of Charge, Hydrophobicity, and Amphipathicity for Optimized Activity
The optimization of an antimicrobial peptide's activity often involves fine-tuning the balance between its net positive charge, hydrophobicity, and amphipathicity. mdpi.commdpi.com
Charge: A net positive charge (typically +2 or higher) is essential for the initial electrostatic attraction of cationic AMPs to the anionic surfaces of bacterial membranes. mdpi.com Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (Lys) or arginine (Arg), can enhance antimicrobial potency. frontiersin.org For example, replacing a histidine with a lysine in the scorpion peptide AamAP1 to create the analogue AamAP-S1 resulted in a higher net charge and a remarkable 25-fold increase in activity against E. coli. frontiersin.org
Hydrophobicity: This property, determined by the proportion of nonpolar amino acids, drives the insertion of the peptide into the bacterial membrane's hydrophobic core. mdpi.com Increasing hydrophobicity can lead to stronger antimicrobial activity, but only up to a certain threshold. nih.gov Excessive hydrophobicity can result in a loss of selectivity, causing the peptide to lyse mammalian cells (hemolytic activity) which have zwitterionic membranes. mdpi.comnih.gov Therefore, a delicate balance is required to maximize bacterial cell death while minimizing toxicity to host cells. mdpi.com
Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues in the peptide's secondary structure. A high degree of amphipathicity in structures like α-helices is crucial for membrane disruption. frontiersin.org While increased amphipathicity often correlates with higher antimicrobial activity, it can also increase toxicity. nih.gov Modulating the polar angle of the hydrophilic face can be a strategy to reduce hemolytic activity without significantly compromising antibacterial potency. frontiersin.org
The following table demonstrates the effects of modulating these properties on peptide activity, based on findings for various AMPs.
| Peptide Analogue | Modification | Net Charge | Hydrophobicity (%) | MIC (µM) vs. S. aureus | Hemolytic Activity (%) at 100 µM |
| Parent Peptide | - | +4 | 40 | 16 | 15 |
| Analogue 1 | Increased Charge (Gln → Lys) | +6 | 40 | 4 | 25 |
| Analogue 2 | Increased Hydrophobicity (Ser → Trp) | +4 | 55 | 8 | 50 |
| Analogue 3 | Optimized Balance | +5 | 45 | 4 | 10 |
Note: Data is illustrative, reflecting general trends observed in AMP modification studies.
Designing Cyclic and Linear Analogues: Impact on Stability and Bioactivity
The structural framework of a peptide, whether linear or cyclic, profoundly influences its stability and biological function. While most natural AMPs are linear, cyclization—forming a peptide bond between the N- and C-termini—is a powerful strategy to enhance therapeutic properties. nih.govmdpi.com
Cyclic peptides generally exhibit greater stability compared to their linear counterparts. nih.gov Linear peptides are susceptible to degradation by proteases (exopeptidases and endopeptidases) in biological fluids like serum, which limits their in vivo efficacy. nih.gov The cyclic structure provides conformational rigidity, which can protect the peptide from proteolytic enzymes, thereby extending its half-life. mdpi.comnih.gov
Cyclization can also lock the peptide into a biologically active conformation, enhancing its binding affinity and selectivity for its target. mdpi.comnih.gov This conformational constraint can lead to improved antimicrobial potency. For example, a cyclic analogue of the peptide LR18, named C-LR18, demonstrated higher antibacterial activity against both Gram-positive and Gram-negative bacteria than its linear precursor. nih.gov Similarly, the cyclic peptide labaditin showed strong activity against Staphylococcus aureus, while its linear version was ineffective, highlighting the essential role of the cyclic structure for its bioactivity. nih.gov However, the impact of cyclization is not always predictable; in some cases, the increased rigidity might hinder the peptide's ability to adapt and insert into diverse membrane environments, potentially reducing its activity spectrum. scilit.com Therefore, the design of cyclic Nigroain-E analogues must be carefully considered to balance the gains in stability with the potential effects on bioactivity.
The table below provides a comparison of typical properties for linear peptides and their cyclic analogues.
| Property | Linear Peptide | Cyclic Analogue | Rationale |
| Proteolytic Stability | Low | High | Lack of free N- and C-termini prevents degradation by exopeptidases. nih.gov |
| Conformational Flexibility | High | Low (Constrained) | The cyclic backbone restricts movement, locking in a specific shape. mdpi.com |
| Antimicrobial Activity | Variable | Often Increased | Pre-organization into an active conformation can enhance target binding. nih.govnih.gov |
| Receptor Selectivity | Variable | Often Improved | Reduced flexibility can minimize non-specific interactions. mdpi.com |
| Plasma Half-life | Short | Extended | Increased stability against enzymatic degradation leads to longer circulation. nih.gov |
Synthesis, Production, and Engineering of Nigroain E
Chemical Synthesis Methodologies for Nigroain-E and its Analogues
Chemical synthesis offers precise control over the peptide sequence and allows for the incorporation of unnatural amino acids or modifications to enhance stability and activity.
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. researchgate.net The process begins from the C-terminus of the peptide, with each amino acid being protected with a temporary group (commonly the Fmoc group) on its N-terminus to prevent unwanted side reactions. researchgate.net
The synthesis cycle for each amino acid involves:
Deprotection: Removal of the N-terminal protecting group from the resin-bound amino acid.
Activation and Coupling: Activation of the carboxyl group of the next amino acid to be added, followed by its coupling to the newly deprotected N-terminus of the growing chain.
Washing: Rinsing the resin to remove excess reagents and by-products.
This cycle is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all remaining protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). researchgate.net SPPS is highly automated and efficient for producing moderate quantities of peptides.
Liquid-Phase Synthesis
Liquid-phase synthesis, also known as solution-phase synthesis, is a classical method where peptide elongation occurs entirely in a solution. Unlike SPPS, the reactants are not attached to a solid support. This approach requires purification of the intermediate peptide after each coupling step to remove unreacted starting materials and by-products. While it can be more time-consuming and labor-intensive than SPPS, liquid-phase synthesis is highly suitable for large-scale production of shorter peptides and can be more cost-effective for industrial manufacturing.
Hydrazide Method for Cyclic Peptides
Many antimicrobial peptides, including analogues of Nigroain-E, exhibit enhanced stability and activity when synthesized as cyclic structures. The hydrazide method is a powerful technique for peptide cyclization. nih.gov This approach is a variation of native chemical ligation (NCL) and allows for the efficient formation of a peptide bond to create the cyclic backbone. mdpi.com
The process typically involves a linear peptide precursor synthesized with a C-terminal hydrazide and an N-terminal cysteine residue. mdpi.com The key steps are:
Thioester Formation: The C-terminal hydrazide is converted into a thioester in situ.
Intramolecular Ligation: The N-terminal cysteine's sulfhydryl group attacks the thioester, forming a thioester-linked intermediate.
S-to-N Acyl Migration: A spontaneous rearrangement occurs where the nitrogen of the cysteine attacks the thioester linkage, resulting in the formation of a stable, native peptide bond and thus cyclizing the peptide. mdpi.com
| Synthesis Method | Key Features | Primary Application |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid resin support; automated. | Laboratory-scale synthesis, research, creating peptide analogues. researchgate.net |
| Liquid-Phase Synthesis | All reactions occur in solution; requires intermediate purification. | Large-scale industrial production of shorter peptides. |
| Hydrazide Method | Uses a C-terminal hydrazide and N-terminal cysteine for cyclization via NCL. | Synthesis of cyclic peptides with enhanced stability. nih.govmdpi.com |
Biotechnological Production Strategies
For large-scale and more sustainable production, biotechnological approaches using living organisms are often employed. These methods leverage cellular machinery to construct the peptide based on a genetic template.
Heterologous Expression Systems (e.g., in E. coli)
Heterologous expression involves introducing the gene encoding Nigroain-E into a host organism that does not naturally produce it. The bacterium Escherichia coli (E. coli) is a widely used host for this purpose due to its rapid growth, well-understood genetics, and high-yield potential. The gene for the antimicrobial peptide is inserted into a plasmid, which is then introduced into E. coli. The bacterial cells act as factories, transcribing and translating the gene to produce the desired peptide.
However, the production of antimicrobial peptides in E. coli can be challenging as the peptides are often toxic to the host itself. To overcome this, strategies such as expressing the peptide as a harmless fusion protein are used. The target peptide is linked to a larger, soluble protein partner, which can mask its toxicity and may also simplify purification. After expression and extraction, the fusion protein is cleaved by a specific protease to release the active antimicrobial peptide.
Microbial Fermentation Approaches
Microbial fermentation is a broader biotechnological strategy that utilizes microorganisms to produce valuable compounds like antimicrobial peptides. This process can involve heterologous expression systems as described above, or it can use microorganisms that naturally produce AMPs or have been engineered to do so. mdpi.com Lactic acid bacteria (LAB), for example, are known to produce a variety of bioactive peptides during fermentation processes. mdpi.comnih.gov
In a typical fermentation process:
A selected microbial strain is cultured in large bioreactors containing a nutrient-rich growth medium.
The growth conditions (e.g., temperature, pH, oxygen levels) are carefully controlled to maximize cell growth and peptide production.
During fermentation, microorganisms may secrete the peptides into the medium or produce them intracellularly.
After the fermentation cycle is complete, the peptides are separated from the cells and the culture medium, followed by purification steps to isolate the final product.
Fermentation is a cost-effective and scalable method, making it highly attractive for the commercial production of antimicrobial peptides. nih.gov
| Production Strategy | Core Principle | Common Organism | Advantages |
| Heterologous Expression | Inserting the target peptide gene into a host organism. | E. coli | High yield, rapid production, well-established protocols. |
| Microbial Fermentation | Culturing microorganisms in controlled bioreactors to produce peptides. | E. coli, Lactic Acid Bacteria | Cost-effective, highly scalable for commercial production. nih.gov |
Strategies for Enhancing Peptide Yield, Stability, and Bioactivity
Molecular Engineering Approaches
Molecular engineering offers a powerful toolkit to improve the characteristics of antimicrobial peptides. These approaches involve the rational design and modification of the peptide's amino acid sequence to boost its yield in recombinant systems, increase its stability, and augment its bioactivity.
One of the primary methods for producing AMPs is through recombinant DNA technology . This involves cloning the gene encoding the peptide into a suitable expression host, such as the bacterium Escherichia coli. nih.govnih.gov The yield of recombinant peptides can be significantly influenced by factors like the choice of expression vector, the promoter strength, and the cultivation conditions. nih.gov For instance, optimizing the induction time and conditions during fermentation can lead to a substantial increase in the production of the target peptide. nih.gov Furthermore, the genome of the expression host itself can be engineered to create "reduced genome" strains, which may improve the efficiency of recombinant protein production by eliminating non-essential genes. nih.gov
The stability of peptides is a critical factor for their therapeutic application. A common issue is degradation by proteases. Molecular engineering strategies to enhance stability include amino acid substitutions . For example, replacing protease-sensitive amino acid residues with less susceptible ones can increase the peptide's half-life. mdpi.comnih.gov Studies on Trp-rich AMPs have shown that substituting arginine (Arg) and lysine (B10760008) (Lys) residues, which are common cleavage sites for proteases like trypsin, can enhance stability. mdpi.comnih.gov Additionally, modifying the side chain length of these cationic residues has been shown to improve resistance to proteolytic degradation while in some cases, even enhancing antimicrobial activity. mdpi.com
Another key aspect of molecular engineering is the modification of the peptide's termini . The carboxy-terminal sequence of a peptide can be a crucial determinant of its stability within an expression host. Adding short amino acid extensions derived from stable proteins to the C-terminus has been demonstrated to increase the production titers of recombinant peptides by affecting protein stability and facilitating proper release from the ribosome during translation. nih.gov
The design of novel peptides can also be guided by computational analysis and high-throughput screening methods. Techniques like SPOT-synthesis allow for the rapid creation of numerous peptide variants on a cellulose (B213188) membrane, which can then be screened for desired activities. This provides a rich dataset for developing design rules for new and more potent AMPs.
Post-Translational Modifications
Post-translational modifications (PTMs) are enzymatic modifications that occur after a protein or peptide is synthesized. These modifications play a crucial role in the structure, function, and stability of many peptides, including AMPs. youtube.comuniprot.orgnih.gov While specific PTMs for Nigroain-E have not been extensively documented, the analysis of related peptides from the same organism, Rana nigrovittata, provides insights into likely modifications.
The natural synthesis of AMPs in frogs typically involves the production of a precursor protein. This precursor usually consists of a signal peptide, an acidic spacer region, and the mature AMP sequence. nih.gov The mature peptide is released through proteolytic cleavage of the precursor. This process itself is a form of post-translational modification.
One of the most common and significant PTMs for AMPs is amidation of the C-terminus. This modification, where a C-terminal carboxylic acid is converted to an amide, is known to enhance the peptide's stability and biological activity by increasing its net positive charge and resistance to exopeptidases.
Glycosylation , the attachment of sugar moieties to specific amino acid residues, is another important PTM. youtube.com It can influence protein folding, stability, and distribution. Glycosylation can occur on the nitrogen atom of asparagine (N-linked) or the oxygen atom of serine and threonine (O-linked). youtube.com
Other PTMs that can affect peptide function include:
Phosphorylation : The addition of a phosphate (B84403) group, which can modulate a protein's activity and interactions. youtube.com
Acetylation : The addition of an acetyl group, often at the N-terminus, which is a common modification in eukaryotes. uniprot.org
Hydroxylation : The addition of a hydroxyl group, for example, to proline residues. nih.gov
Sulfation : The addition of a sulfate (B86663) group to tyrosine residues. nih.gov
The presence of a disulfide bridge in Nigroain-E, forming a thirteen-residue loop, is a critical post-translational modification that contributes to its stability and resistance to proteases. The formation of such intramolecular bonds is essential for the peptide's structural integrity and function.
Resistance Mechanisms and Synergistic Strategies
Investigating Microbial Resistance Development to Nigroain-E
The emergence of antibiotic resistance is a significant global health challenge, driven by factors such as the overuse of antibiotics in medicine and agriculture, and the natural evolution of bacteria. supdigital.orgnih.govnih.gov Microorganisms can develop resistance through intrinsic mechanisms, which are naturally occurring within a species, or through acquired resistance, which involves genetic mutations or the horizontal transfer of resistance genes. nih.gov When bacteria encounter antibiotics, mutations can arise that allow them to survive and proliferate, leading to the evolution of resistant strains. supdigital.org
While specific studies on the development of microbial resistance to Nigroain-E are not yet available, the general principles of antimicrobial resistance are applicable. The potential for microorganisms to develop resistance to Nigroain-E through prolonged or widespread exposure remains a consideration for its future therapeutic application. Continuous surveillance and research into the molecular mechanisms by which microbes might evade the action of Nigroain-E are crucial.
Synergistic Interactions with Conventional Antimicrobial Agents
Combining antimicrobial agents is a promising strategy to enhance efficacy, combat resistant pathogens, and potentially reduce the required dosage of individual drugs. nih.govmdpi.com This approach can involve the pairing of novel antimicrobials, like peptides, with conventional antibiotics. nih.gov
The synergistic potential of Nigroain-E with established antibiotics presents a valuable area of investigation. Such combinations could broaden the spectrum of activity, overcome existing resistance mechanisms, and provide new therapeutic options against challenging infections. nih.govnih.gov Studies have shown that natural compounds can work in synergy with antibiotics to inhibit the growth of multidrug-resistant bacteria. mdpi.com
Methodologies for Assessing Synergistic Effects (e.g., Checkerboard Assay, FICI)
The checkerboard assay is a widely used in vitro method to evaluate the interaction between two antimicrobial compounds. nih.govperiodikos.com.br This technique involves a two-dimensional array of serial dilutions of both agents, tested alone and in combination, to determine their effect on microbial growth. nih.govresearchgate.net
The nature of the interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the Fractional Inhibitory Concentrations (FIC) of each drug in the combination, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone. researchgate.net The interaction is typically interpreted as follows:
Synergy: FICI ≤ 0.5
Additive/Indifference: FICI > 0.5 to ≤ 4.0
Antagonism: FICI > 4.0 periodikos.com.brresearchgate.netnih.gov
| FICI Value | Interpretation | Description |
|---|---|---|
| ≤ 0.5 | Synergy | The combined effect of the two agents is significantly greater than the sum of their individual effects. periodikos.com.brnih.gov |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of the individual effects. nih.gov |
| > 1.0 to ≤ 4.0 | Indifference | The combined effect is no different from that of the most active agent alone. periodikos.com.brnih.gov |
| > 4.0 | Antagonism | The combined effect is less than the effect of the most active agent alone. researchgate.netnih.gov |
Proposed Mechanisms of Synergy (e.g., Enhanced Permeability, Overcoming Resistance Pathways)
Synergistic interactions between antimicrobial peptides and conventional antibiotics often arise from complementary mechanisms of action. One primary mechanism involves the peptide enhancing the permeability of the bacterial cell membrane. nih.gov This disruption of the membrane barrier can facilitate the entry of the conventional antibiotic into the cell, allowing it to reach its intracellular target more effectively. scispace.comnih.gov This is particularly relevant for overcoming the outer membrane of Gram-negative bacteria, which can be a significant barrier to many antibiotics. nih.gov
Another proposed mechanism is the overcoming of specific resistance pathways. For instance, a peptide might inhibit efflux pumps, which are membrane proteins that actively extrude antibiotics from the bacterial cell. By blocking these pumps, the peptide increases the intracellular concentration of the conventional antibiotic, restoring its efficacy. scispace.com Furthermore, some peptides may interfere with bacterial signaling pathways, such as quorum sensing, which can regulate virulence and biofilm formation. sigmaaldrich.com
Anti-Biofilm Activity and Mechanisms of Biofilm Disruption
Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This matrix protects the embedded bacteria from host defenses and antimicrobial agents, contributing to chronic infections and increased antibiotic resistance. nih.govmdpi.com The ability of an antimicrobial agent to both prevent the formation of biofilms and disrupt established ones is a critical attribute. researchgate.netnih.gov
Inhibition of Biofilm Formation
Several natural compounds have demonstrated the ability to inhibit the initial stages of biofilm formation. nih.govnih.govnih.gov This can occur through various mechanisms, including the interference with bacterial adhesion to surfaces, the downregulation of genes involved in biofilm development, and the inhibition of quorum sensing, the cell-to-cell communication system that coordinates biofilm formation. nih.govresearchgate.net For instance, some flavonoids have been shown to suppress the adhesion and maturation stages of Streptococcus mutans biofilms. nih.gov Similarly, certain natural antimicrobials can inhibit biofilm formation by pathogens like Listeria monocytogenes at sub-inhibitory concentrations. nih.gov
Computational and Bioinformatic Approaches in Nigroain E Research
In Silico Peptide Design and Optimization
Computational tools have been instrumental in the initial characterization and theoretical optimization of Nigroain-E. These approaches allow for rapid analysis of the peptide's properties and the formulation of hypotheses for further experimental validation.
Predictive Modeling of Antimicrobial Activity
While specific predictive modeling studies exclusively focused on Nigroain-E are not extensively detailed in publicly available literature, the general principles of such models are routinely applied to the Brevinin family of peptides. These models typically leverage large datasets of known AMPs to identify key physicochemical properties correlated with antimicrobial potency. Parameters such as net charge, hydrophobicity, amphipathicity, and helical content are analyzed to predict a peptide's efficacy against various microbial targets. For Nigroain-E, its classification within the Brevinin-2 family suggests a mechanism of action that likely involves membrane disruption, a key feature that predictive models would assess based on its amino acid sequence.
Algorithms for Sequence and Structure Prediction
The primary structure of Nigroain-E has been determined through established sequencing techniques, which then serves as the input for a variety of sequence and structure prediction algorithms. Bioinformatic analysis has been crucial in identifying the mature peptide sequence from its precursor protein.
A notable feature of Nigroain-E, revealed through bioinformatic analysis, is the presence of a disulfide bridge, which creates a loop structure within the peptide. researchgate.net This structural motif is believed to contribute significantly to the peptide's stability and resistance to proteolytic degradation. researchgate.net The prediction of secondary structures, such as α-helices, is a standard component of this analysis. For peptides in the Brevinin family, the formation of an amphipathic α-helix is a common characteristic, crucial for their interaction with and disruption of microbial cell membranes. While the specific algorithms used for Nigroain-E are not always detailed, tools for homology modeling and secondary structure prediction are standard in the field.
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Currently, there is a lack of published research detailing specific molecular dynamics (MD) simulations for Nigroain-E's interaction with bacterial membranes. However, MD simulations are a powerful tool used extensively for other antimicrobial peptides, including members of the Brevinin family.
These simulations can provide atomistic-level insights into how a peptide like Nigroain-E would approach, bind to, and insert into a lipid bilayer. Researchers can model different membrane compositions to mimic Gram-positive and Gram-negative bacteria. Key aspects that would be investigated in such simulations include the initial electrostatic interactions, the conformational changes the peptide undergoes upon membrane binding, the depth of insertion into the lipid core, and the potential for pore formation or other membrane-destabilizing events. For Nigroain-E, simulations would be particularly valuable in understanding how its disulfide-bridged structure influences its mode of membrane disruption.
Advanced Research Directions and Potential Applications
Exploration of Nigroain-E beyond Direct Antimicrobial Action (e.g., immunomodulatory functions)
While the primary function of antimicrobial peptides (AMPs) like Nigroain-E is to eliminate pathogens, their role is often more complex, extending to the modulation of the host's immune response. Research into other amphibian-derived peptides, such as Nigrocin-PN from Pelophylax nigromaculatus, has revealed significant immunomodulatory effects. For instance, Nigrocin-PN has been shown to significantly ameliorate pulmonary inflammation induced by Klebsiella pneumoniae in vivo nih.gov. This suggests that peptides in the Nigrocin family, which would include Nigroain-E, may possess similar capabilities.
The immunomodulatory functions of such peptides can be multifaceted. They can influence the production of cytokines, the chemical messengers of the immune system, and modulate the activity of immune cells like macrophages and neutrophils nih.gov. This dual action—directly killing pathogens and fine-tuning the host's immune response—is a significant advantage, potentially reducing the damage caused by an overactive inflammatory response during an infection. Further investigation into Nigroain-E's specific immunomodulatory properties could therefore unlock new therapeutic avenues, particularly in treating infections where inflammation is a major component of the pathology.
Strategies for Improving In Vivo Stability and Delivery Systems
A significant hurdle in the clinical development of peptide-based drugs is their inherent instability in the body. Peptides are susceptible to degradation by proteases, leading to a short half-life and reduced efficacy. To overcome these challenges, various strategies are being explored to enhance the in vivo stability and delivery of AMPs like Nigroain-E.
These strategies aim to protect the peptide from enzymatic degradation and clearance, ensuring it reaches its target site at a therapeutic concentration. Current methods include chemical modifications of the peptide structure and the use of advanced drug delivery systems nih.gov.
Polymer Conjugation and Encapsulation Technologies
Polymer Conjugation: One of the most promising approaches to improve the stability of peptides is conjugation with polymers. This involves attaching a polymer chain to the peptide, which can shield it from proteases and increase its hydrodynamic size, thereby reducing renal clearance nih.gov. This strategy has been shown to enhance the in vivo half-life of various therapeutic peptides nih.gov. For AMPs, polymer conjugation can also influence their antimicrobial activity and toxicity, necessitating careful design and optimization of the conjugate.
Encapsulation Technologies: Encapsulation involves enclosing the peptide within a protective carrier, such as a nanoparticle or microcapsule. This not only protects the peptide from degradation but can also facilitate its targeted delivery nih.gov. Various materials are being investigated for peptide encapsulation, including biocompatible polymers and lipids nih.govresearchgate.net.
Spray-drying and electrospraying are two common techniques used for the microencapsulation of peptides nih.gov. These methods allow for the creation of peptide-loaded microparticles with controlled size and release characteristics mdpi.commdpi.com. For instance, studies have shown that encapsulating peptides can protect them from enzymatic degradation and control their release, which is crucial for maintaining a therapeutic effect over time nih.gov.
| Delivery Strategy | Description | Potential Advantages for Nigroain-E |
| Polymer Conjugation | Covalent attachment of polymer chains (e.g., PEG) to the peptide. | - Increased in vivo half-life- Reduced susceptibility to proteases- Improved solubility |
| Encapsulation | Entrapment of the peptide within a carrier matrix (e.g., nanoparticles, microcapsules). | - Protection from enzymatic degradation- Controlled and sustained release- Potential for targeted delivery |
pH-Activated Antimicrobial Peptides and Targeted Delivery Concepts
Developing delivery systems that release their payload only at the site of infection is a key goal in drug delivery. One approach is to design pH-responsive systems that exploit the acidic environment often found at sites of infection and inflammation.
The concept of pH-activated antimicrobial peptides involves designing a carrier system that is stable at physiological pH (around 7.4) but releases the encapsulated peptide in the more acidic microenvironment of an infection. This targeted release minimizes systemic exposure to the peptide, thereby reducing potential side effects, and concentrates the antimicrobial agent where it is most needed.
For example, pH-responsive nanoparticles have been developed that release their drug cargo in response to a drop in pH nih.gov. This approach could be adapted for Nigroain-E, encapsulating it in a pH-sensitive polymer that remains intact in the bloodstream but rapidly releases the peptide upon reaching an acidic pocket of infection. Such a targeted delivery system would represent a significant advancement in the therapeutic application of Nigroain-E, enhancing its efficacy while improving its safety profile.
Conclusion and Future Perspectives in Nigroain E Research
Summary of Key Findings and Contributions to AMP Research
Nigroain-E is an antimicrobial peptide that was first identified in the skin secretions of the black-striped frog, Hylarana nigrovittata (also known as Rana nigrovittata). researchgate.net It belongs to the broader Nigroain family of peptides, which are characterized by unique structural motifs. researchgate.net
A significant contribution of Nigroain-E to the field of AMP research is its distinct structure. The entire sequence of Nigroain-E, along with Nigroain-D, is notable for a thirteen-residue loop formed by a disulfide bridge located in the middle of the peptide sequence. researchgate.net This circular feature is believed to enhance the peptide's stability and make it more resistant to degradation by proteases. researchgate.net This inherent stability is a highly desirable trait for the development of new therapeutic drugs.
Research has demonstrated the antimicrobial activity of the Nigroain family. Specifically, a variant, Nigroain-E1, has been shown to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus and the pathogenic yeast Candida albicans. researchgate.net
The amino acid sequence of Nigroain-E is FTMKKSPLLLFFLGTISLSLC. cpu-bioinfor.org
Table 1: Key Characteristics of Nigroain-E
| Characteristic | Description | Source |
| Origin | Skin secretions of the frog Hylarana nigrovittata (Rana nigrovittata) | researchgate.net |
| Peptide Family | Nigroain | researchgate.net |
| Key Structural Feature | Thirteen-residue loop in the middle of the sequence formed by a disulfide bridge | researchgate.net |
| Reported Antimicrobial Activity (Nigroain-E1) | Inhibition of Staphylococcus aureus and Candida albicans | researchgate.net |
| Amino Acid Sequence | FTMKKSPLLLFFLGTISLSLC | cpu-bioinfor.org |
Remaining Challenges and Future Research Trajectories
Despite the promising initial findings, research on Nigroain-E is still in its early stages, and several challenges and unanswered questions remain. A primary challenge is the limited scope of current studies. While the inhibitory effects of Nigroain-E1 on S. aureus and C. albicans are known, a comprehensive understanding of its full spectrum of activity against a wider range of clinically relevant pathogens is lacking. researchgate.net
Future research should focus on several key trajectories:
Broad-Spectrum Activity Screening: Systematic testing of Nigroain-E against a diverse panel of Gram-positive and Gram-negative bacteria, as well as other fungal pathogens, is crucial to determine its full potential.
Mechanism of Action Studies: Elucidating how Nigroain-E kills microbial cells is a critical next step. Research should investigate its interaction with microbial membranes and other potential intracellular targets.
Structure-Activity Relationship Studies: Synthesizing analogs of Nigroain-E with modifications to its amino acid sequence could help identify the key residues responsible for its antimicrobial activity and stability. This could lead to the design of more potent and selective peptides.
In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the therapeutic efficacy of Nigroain-E in treating infections and to assess its safety profile.
Potential Impact of Nigroain-E Research on Addressing Antimicrobial Resistance
The unique structural features and demonstrated antimicrobial activity of Nigroain-E position it as a valuable candidate in the quest for new antibiotics. Its enhanced stability, conferred by the disulfide bridge, is a significant advantage over many other peptides that are susceptible to rapid degradation in the body. researchgate.net
If further research can overcome the current challenges, Nigroain-E could have a substantial impact on addressing antimicrobial resistance in several ways:
Development of Novel Therapeutics: Nigroain-E or its optimized derivatives could be developed as standalone therapeutic agents for treating infections caused by resistant pathogens.
Combination Therapies: It could potentially be used in combination with existing antibiotics to enhance their efficacy and overcome resistance mechanisms.
Inspiration for New Drug Design: The unique thirteen-residue loop structure of Nigroain-E could serve as a template for the design of entirely new classes of synthetic antimicrobial agents with improved stability and activity.
Q & A
Q. What is the primary mechanism of action of Nigroain-E against microbial pathogens?
Nigroain-E likely disrupts microbial membranes via electrostatic interactions between its cationic residues and anionic phospholipids in bacterial membranes. This mechanism aligns with studies on helical antimicrobial peptides (AMPs), which form amphipathic structures to penetrate lipid bilayers. Researchers can validate this using circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., trifluoroethanol) and fluorescence assays to monitor membrane permeability .
Q. How can researchers access sequence and structural data for Nigroain-E?
The Antimicrobial Peptide Database (APD) provides standardized tools for sequence retrieval, motif identification, and structural classification. To locate Nigroain-E, use its full sequence (e.g., single-letter amino acid code) or search for conserved motifs (e.g., cationic or hydrophobic clusters). Always cite the APD and cross-reference with primary literature for functional annotations .
Q. What experimental models are suitable for initial screening of Nigroain-E’s antimicrobial activity?
Standard assays include:
- Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
- Hemolysis assays (e.g., sheep erythrocytes) to evaluate toxicity thresholds, with concentrations typically ranging from 3.125 to 50 μM .
Advanced Research Questions
Q. How can contradictory MIC/MBC data for Nigroain-E across bacterial strains be resolved?
Discrepancies often arise from strain-specific membrane composition or experimental variables (e.g., inoculum size, culture media). Mitigation strategies:
- Normalize conditions : Use CLSI/EUCAST guidelines for consistent inoculum preparation (e.g., 5 × 10⁵ CFU/mL) .
- Incorporate lipidomics : Compare bacterial membrane phosphatidylglycerol content, which influences AMP susceptibility .
- Statistical validation : Apply ANOVA or non-parametric tests to assess inter-strain variability .
Q. What methodologies optimize Nigroain-E’s stability in physiological environments?
- Protease resistance : Introduce D-amino acids or cyclization via disulfide bonds, as demonstrated in engineered cationic AMPs (eCAPs) .
- Serum stability assays : Incubate Nigroain-E with human serum (e.g., 50% v/v) and quantify degradation via HPLC over 24 hours .
- Structural modeling : Use tools like PEP-FOLD to predict conformational changes under varying pH/salt conditions .
Q. How to design a structure-activity relationship (SAR) study for Nigroain-E analogs?
- Residue substitution : Replace key cationic (e.g., Lys, Arg) or hydrophobic (e.g., Leu, Phe) residues and test antimicrobial/hemolytic activity .
- Amphipathicity index : Calculate using HeliQuest or analogous tools to correlate hydrophobicity distribution with membrane disruption efficacy .
- In silico screening : Train machine learning models on APD data to predict activity of novel analogs .
Q. What strategies minimize hemolytic activity while retaining Nigroain-E’s antimicrobial efficacy?
- Selective hydrophobicity : Reduce non-polar face area in helical structures to limit erythrocyte membrane interaction. For example, SK1217 analogs showed <10% hemolysis at 50 μM while maintaining MICs ≤16 μg/mL .
- Dosage optimization : Establish therapeutic index (TI) as the ratio of hemolytic concentration (HC50) to MIC. A TI >10 indicates clinical potential .
Q. How to evaluate Nigroain-E’s efficacy in biofilm-associated infections?
- Biofilm assays : Use crystal violet staining or confocal microscopy to quantify biofilm biomass on medical-grade surfaces (e.g., titanium, PDMS) after peptide coating .
- Synergy testing : Combine Nigroain-E with conventional antibiotics (e.g., ciprofloxacin) to assess fractional inhibitory concentration (FIC) indices .
Methodological Resources
- Database Utilization : APD3 for sequence-structure-function correlations .
- Experimental Design : Refer to Table 2 in MIC/MBC studies for standardized concentration ranges and controls .
- Data Interpretation : Address contradictions using multi-variable regression models and mechanistic validation (e.g., membrane depolarization assays) .
For further guidance on hypothesis formulation or statistical analysis, consult frameworks like PICO/SPIDER for structuring research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
